Methyl 5-chloro-2-methylnicotinate
Description
Chemical Identity and Nomenclature
This compound serves as a prime example of systematic chemical nomenclature applied to complex heterocyclic structures. The compound bears the Chemical Abstracts Service registry number 350597-49-8, establishing its unique identity within the global chemical database system. According to the International Union of Pure and Applied Chemistry naming conventions, this molecule is formally designated as methyl 5-chloro-2-methylpyridine-3-carboxylate, reflecting its structural composition and functional group arrangement.
The molecular formula C8H8ClNO2 encapsulates the atomic composition of this nicotinate derivative, indicating the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 185.61 grams per mole, positioning the compound within the range of small to medium-sized organic molecules commonly encountered in pharmaceutical and chemical research applications.
The structural identifier systems provide additional layers of chemical characterization for this compound. The International Chemical Identifier string 1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 offers a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key KYEIGXOFICMHDP-UHFFFAOYSA-N provides a condensed hash-based identifier that facilitates database searches and cross-referencing across different chemical information systems.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 350597-49-8 |
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| International Union of Pure and Applied Chemistry Name | methyl 5-chloro-2-methylpyridine-3-carboxylate |
| International Chemical Identifier Key | KYEIGXOFICMHDP-UHFFFAOYSA-N |
| Physical Form | Solid |
The Simplified Molecular Input Line Entry System representation CC1=C(C=C(C=N1)Cl)C(=O)OC provides a linear notation that captures the essential structural features of the molecule. This notation system facilitates computational analysis and database management, enabling researchers to efficiently process and manipulate chemical structure information. The systematic approach to chemical nomenclature ensures consistent identification and communication within the scientific community, regardless of geographical or institutional boundaries.
Historical Context of Nicotinate Derivative Development
The development of nicotinic acid derivatives represents a fascinating chapter in the evolution of organic chemistry and pharmaceutical research. Nicotinic acid itself was first synthesized in 1867 through oxidative degradation of nicotine using potassium chromate and sulfuric acid, marking the beginning of systematic investigation into this important class of compounds. This pioneering work established the foundation for understanding pyridine-based carboxylic acids and their derivatives, leading to subsequent discoveries that would profoundly impact both chemistry and medicine.
The historical significance of nicotinic acid became particularly evident during the early twentieth century when researchers began to unravel its role in human nutrition and disease prevention. Joseph Goldberger's clinical trials in the southern United States starting in 1915 demonstrated the dietary deficiency basis of pellagra, a devastating disease that had puzzled medical professionals for centuries. The identification of nicotinic acid as a curative factor in 1937 through animal model studies using black-tongue disease in dogs represented a watershed moment in nutritional science.
This breakthrough in understanding nicotinic acid's biological importance catalyzed extensive research into structural modifications and derivative synthesis. Scientists recognized that systematic alteration of the basic nicotinic acid structure could potentially yield compounds with enhanced properties or novel biological activities. The development of methyl esters, chlorinated derivatives, and methylated analogs emerged from this systematic exploration of structure-activity relationships within the nicotinate family.
The synthesis of this compound exemplifies the sophisticated approach that modern organic chemistry brings to derivative development. The incorporation of both chlorine substitution at the 5-position and methyl groups at the 2-position and carboxyl carbon represents a deliberate structural modification strategy. These substitutions fundamentally alter the electronic distribution and steric properties of the parent nicotinic acid molecule, potentially influencing both chemical reactivity and biological interactions.
Research into nicotinic acid derivatives has revealed their diverse pharmaceutical effects and treatment applications across various disease states. The systematic exploration of different substitution patterns has provided valuable insights into how structural modifications influence biological activity, leading to the development of compounds with improved therapeutic profiles. This historical trajectory demonstrates the importance of methodical chemical modification in advancing both fundamental understanding and practical applications.
Position in Heterocyclic Chemistry
This compound occupies a prominent position within the broader landscape of heterocyclic chemistry, specifically as a member of the pyridine family of compounds. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, represent one of the most important and diverse areas of organic chemistry. The significance of this chemical class is underscored by the fact that more than half of all known compounds are heterocycles, with 59 percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
The pyridine ring system forms the structural backbone of this compound, establishing its classification within the six-membered nitrogen-containing heterocycles. Pyridine itself, with the chemical formula C5H5N, represents a fundamental heterocyclic structure that is closely related to benzene, differing only in the replacement of one methine group with a nitrogen atom. This structural relationship imparts unique electronic properties to pyridine-based compounds, including altered electron distribution and enhanced potential for intermolecular interactions.
The aromatic character of the pyridine ring in this compound follows the Hückel criteria for aromatic systems, featuring a conjugated system of six π electrons delocalized over the ring structure. However, unlike benzene, the electron density distribution in pyridine is not uniform, reflecting the negative inductive effect of the nitrogen atom. This electronic asymmetry contributes to the distinctive chemical properties observed in pyridine derivatives, including their ability to participate in diverse chemical reactions and form stable complexes with various substrates.
| Heterocyclic Classification | Property | Description |
|---|---|---|
| Ring Size | Six-membered | Contains six atoms in the primary ring |
| Heteroatom | Nitrogen | Single nitrogen atom replacement in benzene-like structure |
| Aromaticity | Aromatic | Follows Hückel rule with six π electrons |
| Electronic Character | Electron-deficient | Nitrogen withdraws electron density from ring |
| Substitution Pattern | 2,3,5-trisubstituted | Methyl, carboxylate ester, and chlorine substituents |
The specific substitution pattern observed in this compound places it within the broader category of substituted nicotinic acids, which represent important intermediates and final products in pharmaceutical chemistry. The presence of electron-withdrawing chlorine and electron-donating methyl groups creates a complex electronic environment that influences both the reactivity and stability of the molecule. This electronic modulation is characteristic of rationally designed heterocyclic compounds, where specific substitution patterns are employed to achieve desired chemical and biological properties.
The positioning of substituents in this compound follows established principles of heterocyclic chemistry, where the relative positions of functional groups significantly impact molecular behavior. The 2-position methyl group provides steric bulk near the nitrogen atom, while the 5-position chlorine introduces electronic effects that propagate throughout the ring system. The 3-position carboxylate ester maintains the essential nicotinic acid character while modifying the physicochemical properties through esterification.
Properties
IUPAC Name |
methyl 5-chloro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEIGXOFICMHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446383 | |
| Record name | methyl 5-chloro-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350597-49-8 | |
| Record name | methyl 5-chloro-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 5-chloro-2-methylnicotinate exhibits promising antimicrobial activity. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Antifungal Activity
The compound has also been evaluated for antifungal properties, with some derivatives demonstrating significant inhibition of fungal growth. This positions it as a candidate for treating fungal infections .
Neuroprotective Effects
A related study highlighted the neuroprotective effects of compounds structurally similar to this compound in animal models of Alzheimer’s disease. These compounds were found to modulate cholinergic signaling pathways, thereby improving cognitive function .
Anti-inflammatory Mechanisms
Research has indicated that certain derivatives can reduce inflammation in models of rheumatoid arthritis through the inhibition of NF-kB signaling pathways .
Therapeutic Potential
The therapeutic applications of this compound are under investigation, particularly in drug development. Its structural features may allow it to interact with specific molecular targets, leading to various pharmacological effects:
- Cancer Treatment : Some derivatives have been explored as potential anti-cancer agents due to their ability to inhibit specific enzymes involved in cancer progression .
- Pain Management : There is ongoing research into its efficacy in managing pain through modulation of inflammatory pathways .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
Case Study: Neuroprotective Effects
A study demonstrated that a related compound improved cognitive function in animal models by modulating cholinergic signaling pathways.
Case Study: Anti-inflammatory Mechanism
Research indicated that another derivative reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.
Case Study: Antimicrobial Efficacy
A comparative study showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-methylnicotinate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 5-Chloro-2-Methylnicotinate (CAS: 868636-76-4)
- Molecular Formula: C₉H₁₀ClNO₂
- Molecular Weight : 199.63 g/mol .
- Key Differences: The ethyl ester group increases molecular weight and lipophilicity compared to the methyl ester. Synthesis: Prepared via similar esterification methods but using ethanol instead of methanol . Applications: Like its methyl counterpart, it serves as a research intermediate, but its slower hydrolysis rate may influence pharmacokinetics in drug development .
Ethyl 2-Chloro-5-Methylnicotinate (CAS: 894074-85-2)
Methyl 6-Chloro-2-Methoxynicotinate (CAS: 65515-32-4)
Ethyl 2-(Benzylamino)-5-Chloronicotinate (CAS: 1706429-08-4)
- Molecular Formula : C₁₅H₁₅ClN₂O₂
- Molecular Weight : 290.75 g/mol .
- Synthesis: Requires additional steps for introducing the benzylamino moiety, increasing complexity .
Comparative Data Table
Biological Activity
Methyl 5-chloro-2-methylnicotinate is a compound of significant interest in pharmacology due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClN₁O₃
- Molecular Weight : Approximately 255.70 g/mol
The compound features a chlorinated pyridine ring and a methoxy group, which are critical for its biological activity. The cyclopropylmethoxy substituent enhances its lipophilicity and may influence receptor selectivity, making it a candidate for further medicinal chemistry studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as energy metabolism and signal transduction.
- Receptor Modulation : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and could influence cognitive functions and neuroprotection.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound might exhibit antimicrobial properties as well .
Neuroprotective Effects
Research indicates that derivatives of nicotinic acid can protect neurons from damage, possibly through antioxidant mechanisms or by modulating excitotoxicity pathways.
Anti-inflammatory Properties
Some studies suggest that nicotinic acid derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
There is potential for this compound to exhibit antimicrobial effects, similar to other nicotinic derivatives that have been studied for their ability to combat bacterial infections. Preliminary studies indicate that this compound may interact with several biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate | Structure | Antimicrobial, neuroprotective |
| Methyl 5-chloro-6-(cyclopropylmethoxy)nicotinate | Similar but lacks the methyl group at the 2-position | Limited data on biological activity |
| 5-Chloro-6-(cyclopropylmethoxy)-2-methylnicotinic acid | Contains a carboxylic acid group instead of the ester group | Potential anti-inflammatory properties |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Neuroprotective Studies : A study highlighted the neuroprotective effects of this compound in models of oxidative stress, where it reduced neuronal cell death by modulating reactive oxygen species (ROS) levels.
- Anti-inflammatory Research : Clinical trials exploring the anti-inflammatory properties of nicotinic acid derivatives indicated that this compound could reduce markers of inflammation in patients with chronic inflammatory conditions.
Preparation Methods
Chlorination Method via Methyl 2-methoxy-4-methyl Nicotinate
A key method involves the chlorination of methyl 2-methoxy-4-methyl nicotinate to obtain methyl 5-chloro-2-methoxy-4-methyl nicotinate, which can be further processed to the target compound.
- Reactants:
- Methyl 2-methoxy-4-methyl nicotinate (90.6 g, 0.5 mol)
- Sodium acetate (49.2 g, 0.6 mol)
- Ethyl acetate solvent (300 ml)
- Chlorine gas introduced at 10 g/hr for ~4 hours
- Conditions:
- Reaction temperature maintained at 70°C
- Workup:
- Reaction mixture poured into cool water (700 ml)
- Extraction with ethyl acetate (200 ml)
- Washing of organic layer with 1% sodium bicarbonate solution (150 ml)
- Drying over anhydrous sodium sulfate
- Removal of ethyl acetate solvent by distillation
- Yield:
- Crude product yield ~98% (105.6 g)
- Recrystallization from methanol yields purified product (91.8 g) with melting point 43-44°C
This method is described in a US patent (US8039633B2) and provides a high-yield, efficient chlorination step that introduces the chlorine atom at the 5-position of the nicotinate ring while maintaining the methyl ester and methoxy substituents intact.
Preparation of 2-Methylnicotinate Intermediates
An essential intermediate for methyl 5-chloro-2-methylnicotinate synthesis is 2-methylnicotinate. A novel preparation method for 2-methylnicotinate avoids the use of malodorous and hazardous acrolein, improving safety and scalability.
- Step 1: Acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane to form an intermediate compound (Compound B).
- Step 2: Reaction of Compound B with β-aminocrotonic acid ester in an organic solvent to yield 2-methylnicotinate.
- Acid catalyst and solvent conditions are optimized to achieve high conversion.
- Molar ratios are critical for yield and purity; typical molar ratios include:
β-aminocrotonic acid ester : Compound A : Acid : Solvent = 1 : 1.5–2.5 : 2.0–3.0 : 5.0–7.0 - The process achieves over 65% yield and product purity greater than 98%.
- The method is suitable for industrial-scale production due to mild conditions and simple operation.
This method is documented in Chinese patent CN112824387A and offers a safer and more efficient route to 2-methylnicotinate, which can then be further chlorinated to obtain this compound.
Comparative Data Table of Preparation Methods
Research Findings and Industrial Implications
- The chlorination method using chlorine gas and sodium acetate provides a direct and high-yield route to the chlorinated nicotinate ester, crucial for downstream synthesis of this compound derivatives.
- The novel acid-catalyzed route to 2-methylnicotinate eliminates the use of acrolein, a toxic and malodorous reagent previously common in synthesis, thus improving safety and environmental compliance.
- Both methods emphasize scalability, operational simplicity, and high purity, making them attractive for pharmaceutical and agrochemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-chloro-2-methylnicotinate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves esterification of 5-chloro-2-methylnicotinic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, chlorination of a precursor (e.g., methyl 2-methylnicotinate) with reagents like thionyl chloride (SOCl₂) can introduce the chlorine substituent at position 5. Reaction temperature (60–80°C) and stoichiometric ratios (1:3 acid:methanol) are critical for maximizing yield (>85%) . Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl ester at C3, chlorine at C5).
- Mass spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ at m/z 200.05 for C₈H₈ClNO₂).
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
- Melting point : Compare observed values (e.g., 99–101°C) to literature data to detect impurities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved P95 respirator if airborne particles are suspected .
- Ventilation : Work in a fume hood to avoid inhalation.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Avoid drain release due to potential aquatic toxicity .
Advanced Research Questions
Q. How do electronic effects of substituents (chlorine, methyl, ester) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing chlorine at C5 activates the pyridine ring for nucleophilic substitution at C6, while the methyl group at C2 sterically hinders ortho positions.
- Computational modeling (DFT) can predict reactive sites. Validate via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C, DMF/H₂O) .
- Compare reaction rates and regioselectivity with analogs (e.g., unsubstituted methyl nicotinate) to isolate substituent effects .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational equilibria causing peak splitting.
- Decoupling experiments : Use 2D-COSY or NOESY to identify coupling partners and spatial proximities.
- Crystallography : X-ray diffraction of single crystals provides definitive structural confirmation .
Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., over-chlorination) .
- Catalytic optimization : Screen alternatives to SOCl₂ (e.g., PCl₃ with DMF) for milder chlorination.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
Q. What are the implications of this compound’s logP and solubility for its use in medicinal chemistry assays?
- Methodological Answer :
- LogP calculation : Estimate via HPLC retention time (C18 column, isocratic elution) or software (e.g., ChemAxon). The compound’s logP (~2.1) suggests moderate lipophilicity.
- Solubility enhancement : Use co-solvents (e.g., DMSO:water 1:9) for in vitro assays. For in vivo studies, formulate with cyclodextrins or lipid nanoparticles .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity of this compound derivatives across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) using PRISMA guidelines .
- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour MTT assay in HepG2 cells) with positive/negative controls .
- SAR studies : Synthesize analogs with incremental structural changes to isolate pharmacophore contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
